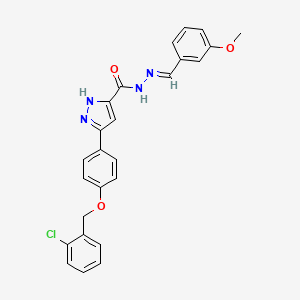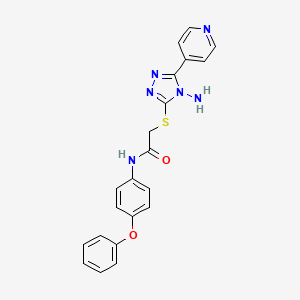![molecular formula C21H17FN2O2 B12003635 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide CAS No. 328923-74-6](/img/structure/B12003635.png)
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida es un compuesto orgánico que pertenece a la clase de las hidrazidas. Este compuesto se caracteriza por la presencia de un grupo benciloxi unido a un anillo de fenilo, que está conectado adicionalmente a una porción de fluorobenzohidrazida.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida típicamente implica la reacción de condensación entre 3-(benciloxi)benzaldehído y 4-fluorobenzohidrazida. La reacción generalmente se lleva a cabo en un disolvente orgánico como etanol o metanol, bajo condiciones de reflujo. La mezcla de reacción se calienta para facilitar la formación del enlace hidrazona, y el producto se aísla luego por filtración y se purifica por recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida se puede ampliar optimizando las condiciones de reacción. Esto incluye el uso de recipientes de reacción más grandes, agitación continua y el mantenimiento de un control de temperatura preciso. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio, lo que resulta en la reducción del enlace hidrazona.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el átomo de flúor puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Nucleófilos como aminas en presencia de una base como hidróxido de sodio.
Principales Productos Formados
Oxidación: Derivados oxidados de la hidrazida.
Reducción: Productos de hidrazida reducidos.
Sustitución: Derivados sustituidos donde el átomo de flúor es reemplazado por otros grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida se usa como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
En investigación biológica, este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos para comprender su mecanismo de acción y su potencial terapéutico.
Medicina
En medicina, N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida se explora por su potencial como candidato a fármaco. Su capacidad para interactuar con objetivos moleculares específicos la convierte en un candidato para el desarrollo de nuevos productos farmacéuticos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos. Su estructura química única permite la modificación de las propiedades del material para que se adapte a diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida implica su interacción con objetivos moleculares específicos. El grupo benciloxi y la porción de fluorobenzohidrazida pueden interactuar con enzimas o receptores, lo que lleva a la modulación de las vías biológicas. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-nitrobenzohidrazida
- N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-clorobenzohidrazida
- N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-metilbenzohidrazida
Unicidad
N'-{(E)-[3-(benciloxi)fenil]metilideno}-4-fluorobenzohidrazida es única debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química y actividad biológica. El átomo de flúor puede mejorar la estabilidad, la lipofilia y la capacidad del compuesto para interactuar con objetivos biológicos, lo que lo hace distinto de sus análogos con diferentes sustituyentes.
Propiedades
Número CAS |
328923-74-6 |
|---|---|
Fórmula molecular |
C21H17FN2O2 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-fluoro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H17FN2O2/c22-19-11-9-18(10-12-19)21(25)24-23-14-17-7-4-8-20(13-17)26-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,24,25)/b23-14+ |
Clave InChI |
GLYJDLZIMMXLIQ-OEAKJJBVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)


![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)
![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)


![N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea](/img/structure/B12003644.png)


